2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzylsulfanyl group: This step might involve a nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the pyrimidoquinoline core.
Addition of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl group can be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or benzylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridinyl group can yield dihydropyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidoquinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoquinoline derivatives: These compounds share the core structure and might have similar biological activities.
Benzylsulfanyl derivatives: Compounds with a benzylsulfanyl group might exhibit similar chemical reactivity.
Pyridinyl derivatives: Compounds containing a pyridinyl group might have similar pharmacological properties.
Uniqueness
2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to the combination of its structural features, which might confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C23H20N4O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H20N4O2S/c28-17-10-4-9-16-19(17)18(15-8-5-11-24-12-15)20-21(25-16)26-23(27-22(20)29)30-13-14-6-2-1-3-7-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H2,25,26,27,29) |
InChI Key |
PMEBXXIBRKANAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.